Cas no 2352609-06-2 (tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate)
tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-27723388
- 2352609-06-2
- tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate
- tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate
-
- Inchi: 1S/C19H23NO2/c1-19(2,3)22-18(21)13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3
- InChI Key: CTADSHDVGQFFAV-UHFFFAOYSA-N
- SMILES: O(C(CC(C1C=CC(C2C=CC=CC=2)=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 297.172878976g/mol
- Monoisotopic Mass: 297.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.3Ų
tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27723388-0.05g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-27723388-0.1g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-27723388-0.25g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-27723388-0.5g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-27723388-1.0g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-27723388-2.5g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-27723388-5.0g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
| Enamine | EN300-27723388-10.0g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| Enamine | EN300-27723388-1g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 1g |
$699.0 | 2023-09-10 | ||
| Enamine | EN300-27723388-5g |
tert-butyl 3-amino-3-{[1,1'-biphenyl]-4-yl}propanoate |
2352609-06-2 | 5g |
$2028.0 | 2023-09-10 |
tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate
Comprehensive Overview of tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate (CAS No. 2352609-06-2)
tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate (CAS No. 2352609-06-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a biphenyl moiety and a tert-butyl group, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural attributes, including the amino and ester functional groups, make it a versatile building block for drug discovery and material science applications.
In recent years, the demand for tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate has surged due to its role in developing small-molecule inhibitors and protease-targeting therapeutics. Researchers are particularly interested in its potential applications in cancer treatment and neurodegenerative disease research, aligning with the growing focus on precision medicine. The compound's CAS No. 2352609-06-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
The synthesis of tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate typically involves multi-step organic reactions, including esterification and amination processes. Its biphenyl core contributes to enhanced stability and lipophilicity, which are critical for optimizing drug bioavailability. This aligns with the industry's shift toward highly functionalized intermediates that improve pharmacokinetic properties.
From an industrial perspective, the compound's scalability and purity are paramount. Analytical techniques such as HPLC and NMR are employed to ensure compliance with stringent regulatory standards. The tert-butyl group, in particular, offers steric protection during synthetic transformations, a feature highly valued in peptide mimetics and catalysis research.
Environmental and safety considerations are also integral to discussions about CAS No. 2352609-06-2. Sustainable synthesis methods, including green chemistry approaches, are being explored to minimize waste and energy consumption. This resonates with the broader trend of eco-friendly chemical production, a topic frequently queried in scientific forums.
In summary, tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate represents a critical tool in modern chemistry, bridging gaps between academic research and industrial applications. Its structural versatility and relevance to drug development ensure its continued prominence in scientific literature and patent filings.
2352609-06-2 (tert-butyl 3-amino-3-{1,1'-biphenyl-4-yl}propanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)